Pyridoxatin
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Overview
Description
Mechanism of Action
Target of Action
Pyridoxatin primarily targets the Matrix Metalloproteinase-2 (MMP-2) . MMP-2 is an enzyme involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
this compound interacts with its target, MMP-2, by inhibiting its activity . This interaction results in the mitigation of the breakdown of the extracellular matrix, thereby potentially influencing processes such as tissue remodeling and disease progression .
Biochemical Pathways
this compound is involved in several biochemical pathways. It is a precursor to pyridoxal, which functions in the metabolism of proteins, carbohydrates, and fats . Pyridoxal also aids in the release of liver and muscle-stored glycogen and in the synthesis of GABA (within the central nervous system) and heme . Furthermore, it has been suggested that this compound might take part in multiple pathways, especially in the ribosome and in the biosynthesis of some substances .
Pharmacokinetics
It is known that this compound is a free radical scavenger , suggesting that it may have antioxidant properties that could influence its pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antioxidant activity and its inhibition of MMP-2 . By scavenging free radicals, this compound can potentially mitigate oxidative stress at the cellular level . Its inhibition of MMP-2 can influence cellular processes related to the extracellular matrix .
Action Environment
It is known that this compound is a fungal hydroxamate , suggesting that its production and activity may be influenced by the fungal environment
Biochemical Analysis
Biochemical Properties
Pyridoxatin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits MMP-2 (Gelatinase A), which is involved in the breakdown of extracellular matrix components . This inhibition is crucial in preventing cancer metastasis and tissue degradation. Additionally, this compound acts as a radical scavenger, reacting readily with radicals to eliminate them . It also inhibits DNA synthesis, which is vital for its anticancer properties .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound’s role as an antioxidant helps mitigate oxidative stress in cells, thereby protecting them from damage . It also affects iron metabolism by acting as an iron chelator, which is beneficial in conditions of iron overload . Furthermore, this compound’s ability to inhibit DNA synthesis impacts cell proliferation, making it a potential anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to MMP-2, inhibiting its activity and preventing the degradation of extracellular matrix components . This compound also acts as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage . Additionally, it inhibits DNA synthesis by interfering with the enzymes involved in this process . These molecular interactions contribute to this compound’s antibiotic and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable under various conditions, maintaining its activity over extended periods In vitro and in vivo studies have indicated that this compound can induce secondary metabolite production in fungi, suggesting its potential for long-term applications in biotechnology .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as antioxidant activity and iron chelation . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, indicating that careful dosage regulation is essential for its therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MMP-2 and plays a role in lipid peroxidation and DNA synthesis inhibition . This compound’s radical scavenging activity also impacts metabolic flux and metabolite levels, contributing to its overall biochemical effects . Its involvement in these pathways highlights its potential as a therapeutic agent in various diseases.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It is taken up by cells via carrier-mediated transport systems, which are pH-dependent and favor acidic conditions . This compound’s distribution within tissues is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation . These transport mechanisms are crucial for its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within cells influences its interactions with biomolecules and its overall biochemical effects. Understanding its subcellular distribution is essential for optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxatin typically involves the use of 1,3-oxazole derivatives. The process is a two-stage reaction:
Diene Condensation: This stage involves the formation of adducts through the reaction of oxazole derivatives with dienophiles.
Aromatization and Catalytic Hydrogenation: The adducts formed in the first stage undergo aromatization, followed by catalytic hydrogenation to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of symmetric ethylene derivatives as dienophiles is common in industrial settings to ensure high yields and cost-effectiveness .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often involving reagents like activated manganese dioxide.
Reduction: Reduction reactions can be carried out using reagents such as zinc and acetic acid.
Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl and ethenyl groups.
Common Reagents and Conditions:
Oxidation: Activated manganese dioxide and concentrated sulfuric acid.
Reduction: Zinc and acetic acid.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Formation of pyridoxal oxime.
Reduction: Formation of pyridoxamine.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridoxatin has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyridoxatin can be compared with other dihydroxypyridines and pyridones:
Similar Compounds: Pyridoxine, pyridoxal, pyridoxamine.
Uniqueness: this compound’s unique structure, with its 6-ethenyl-2,4-dimethylcyclohexyl substituent, distinguishes it from other similar compounds.
This compound stands out due to its multifaceted applications and unique chemical structure, making it a valuable compound in various fields of scientific research and industry.
Properties
CAS No. |
135529-30-5 |
---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one |
InChI |
InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1 |
InChI Key |
OQJADHLOEAOIGC-LSCVPOLPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](C1)C=C)C2=C(C=CN(C2=O)O)O)C |
SMILES |
CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |
Canonical SMILES |
CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pyridoxatin |
Origin of Product |
United States |
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